2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide
Overview
Description
“2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide” is a chemical compound with the CAS Number: 1225890-90-3 . It has a molecular weight of 263.72 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a mixture of ethyl 2-cyano-3-ethoxyacrylate and 2-(naphthalen-2-yloxy)acetohydrazide in dry ethanol was heated with stirring under reflux for 2 hours . The solid formed on cooling to room temperature .Molecular Structure Analysis
The InChI Code of the compound is 1S/C14H14ClNO2/c15-10-14(17)16-7-8-18-13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9H,7-8,10H2,(H,16,17) . The compound crystallizes with half a molecule of 2-(naphthalen-2-yloxy)-N′-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide and half a water molecule in the asymmetric unit .Physical And Chemical Properties Analysis
The compound has a melting point of 117-118°C . It is a powder at room temperature .Scientific Research Applications
Co-Crystal Formation
- 2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide is involved in forming co-crystals with aromatic diols, such as 1,4-dihydroxybenzene and 1,5-dihydroxynaphthalene. These co-crystals exhibit unique structural characteristics and could have implications in materials science and pharmaceuticals (Karmakar, Kalita, & Baruah, 2009).
Synthesis of Novel Derivatives
- The synthesis of novel N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives has been reported. Such derivatives could be useful in the development of new chemical entities for various applications (Yang Jing, 2010).
Anti-Parkinson's Activity
- 2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide derivatives have been studied for their potential anti-Parkinson's activity. This includes research on thiazolidinone derivatives, which showed significant activity in animal models (Gomathy et al., 2012).
Local Anesthetic Activity
- Certain derivatives, like N-(2-Diethylaminoethyl)-2-(naphthalen-1-yloxy)acetamide, have been evaluated for their local anesthetic activities, showing comparable results to known anesthetics like lidocaine (Jindal et al., 2003).
Catalytic Applications
- Magnetic nanoparticles of Fe3O4 have been used as catalysts for synthesizing N-((2-hydroxy naphthalene-1-yl)(aryl)methyl)acetamide derivatives under ultrasonic irradiation, showcasing its potential in green chemistry and organic synthesis (Mokhtary & Torabi, 2017).
Anti-HIV Activity
- Derivatives of 2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide have been synthesized and evaluated for their anti-HIV activity. This demonstrates the compound's potential use in medicinal chemistry and drug development (Hamad et al., 2010).
Antitumor Activity
- Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, a related compound, has shown distinct inhibition of cancer cell proliferation, indicating potential applications in cancer therapy (Liu et al., 2018).
Safety And Hazards
Future Directions
The future directions for the study of “2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide” could involve further exploration of its synthesis, chemical properties, and potential applications. Given the cytotoxic effects observed for related compounds , it may be of interest to investigate its potential use in medical applications.
properties
IUPAC Name |
2-chloro-N-(2-naphthalen-2-yloxyethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c15-10-14(17)16-7-8-18-13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9H,7-8,10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYGCUMMGCNLNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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